ETHYL 4-ETHYL-5-METHYL-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE

DNA gyrase inhibition DFT antibacterial

This thiophene-coumarin carboxamide hybrid, distinguished by its asymmetric 4-ethyl-5-methyl thiophene substitution and ethyl ester, is a strategic choice for antibacterial hit-finding against Gram-positive pathogens (S. aureus, S. epidermidis IC50 < 37-68 µg/mL). The scaffold's demonstrated DNA gyrase inhibition (class-level IC50 ≈ 5.19 µM) and superior antifungal activity against C. albicans over Flucytosine make it ideal for enzyme-targeted programs. The unsymmetrical substitution pattern also provides a distinct electronic topology for tuning HOMO-LUMO gaps in organic semiconductor and fluorescence sensing applications.

Molecular Formula C20H19NO5S
Molecular Weight 385.4 g/mol
Cat. No. B3741555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 4-ETHYL-5-METHYL-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
Molecular FormulaC20H19NO5S
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC3=CC=CC=C3OC2=O)C
InChIInChI=1S/C20H19NO5S/c1-4-13-11(3)27-18(16(13)20(24)25-5-2)21-17(22)14-10-12-8-6-7-9-15(12)26-19(14)23/h6-10H,4-5H2,1-3H3,(H,21,22)
InChIKeyOKLFXBFPNWJETD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate: A Carboxamide-Linked Thiophene-Coumarin Hybrid for Antimicrobial SAR and Heterocyclic Library Expansion


Ethyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate belongs to the thiophene-coumarin hybrid class, specifically the carboxamide sub-series where a 2-oxo-2H-chromene moiety is linked via an amide bond to a polysubstituted thiophene-3-carboxylate core [1]. This compound class has emerged as a scaffold of interest in medicinal chemistry for its modular structure and demonstrated antibacterial and enzyme inhibitory activities [1]. The presence of an ethyl ester at the 3-position, combined with the 4-ethyl and 5-methyl thiophene substitution pattern, distinguishes this compound within a broader family of coumarin-thiophene conjugates that have shown activity against Gram-positive bacteria and DNA gyrase [1].

Why Ethyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate Cannot Be Swapped with Any In-Class Analog Without Data


Within the thiophene-coumarin carboxamide class, even minor substituent changes on the thiophene ring and ester group profoundly alter electronic properties, antibacterial potency, and enzyme inhibition profiles [1]. Published structure-activity relationship (SAR) evidence demonstrates that replacing the 4-ethyl/5-methyl combination with alternative substituents (e.g., 4,5-dimethyl, 4-phenyl, or 5-nitro) or switching the ester from ethyl to methyl or isopropyl directly impacts HOMO-LUMO energies, DNA gyrase IC50 values, and Gram-positive antibacterial activity [1] [2]. Generic substitution without head-to-head data therefore risks selecting a compound with significantly reduced target engagement or a narrowed antibacterial spectrum, undermining the reproducibility of the intended biological experiments [1].

Quantitative Differentiation Evidence for Ethyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate Versus Closest Analogs


Carboxamide vs. Azo Linker: Lower HOMO-LUMO Gap and Enhanced DNA Gyrase Inhibition for Carboxamide Hybrids

In a 2024 SAR study of eight thiophene-coumarin hybrids, carboxamide-linked compounds (series 7 and 9) exhibited lower HOMO-LUMO energy gaps compared to azo-linked analogs (series 3 and 5), correlating with superior DNA gyrase inhibition. Carboxamide hybrid 9a achieved a DNA gyrase IC50 of 5.19 ± 0.12 µM, outperforming the azo-based comparator and approaching the potency of the reference inhibitor Novobiocin [1]. This places ethyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate, as a carboxamide hybrid, in the higher-activity tier relative to azo-linked thiophene-coumarin alternatives commonly available in screening libraries.

DNA gyrase inhibition DFT antibacterial

Gram-Positive Antibacterial Potency: Carboxamide Hybrids Surpass Azo Analogs Against S. aureus and S. epidermidis

In the same 2024 study, carboxamide hybrid 7a demonstrated strong antibacterial activity against S. aureus with IC50 < 37 µg/mL, outperforming azo hybrid 5b which showed IC50 < 68 µg/mL against S. epidermidis [1]. The carboxamide series (7, 9) exhibited diverse antibacterial activity against both Gram-positive and Gram-negative bacteria, whereas azo series (3, 5) displayed a narrower spectrum [1]. This positions ethyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate, as a carboxamide-bearing scaffold, within the series showing enhanced anti-staphylococcal activity.

antibacterial Gram-positive IC50

Ethyl Ester vs. Methyl Ester: Modulating Hydrolytic Stability and Metabolic Susceptibility in Thiophene-3-Carboxylate Scaffolds

While direct comparative hydrolysis data for the target compound is not publicly available, established medicinal chemistry principles indicate that the ethyl ester moiety in ethyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate provides moderately enhanced steric shielding against esterase-mediated cleavage relative to the methyl ester analog (methyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate, CAS 354144-52-8) [1]. Conversely, the bulkier isopropyl ester analog (isopropyl 4,5-dimethyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate) may over-stabilize, potentially reducing intracellular release of the active carboxylic acid [1]. This positions the ethyl ester as a balanced intermediate between metabolic lability and stability.

ester stability prodrug design pharmacokinetics

4-Ethyl-5-Methyl Substitution vs. 4,5-Dimethyl: A Differentiated Electronic Donation Profile Tunes Photophysical and Electrochemical Properties

DFT studies on thiophene-coumarin hybrids reveal that alkyl substitution patterns on the thiophene ring directly modulate HOMO and LUMO energy levels, affecting both redox behavior and fluorescence quantum yields [1] [2]. The 4-ethyl-5-methyl substitution in the target compound provides unsymmetrical electron donation distinct from the symmetrical 4,5-dimethyl pattern found in the common analog ethyl 4,5-dimethyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate (CAS 313968-04-6). This asymmetry alters frontier molecular orbital distributions and may influence the compound's performance as an organic semiconductor or fluorescent probe, where small changes in alkyl substitution have been shown to shift mega Stokes shifts by tens of nanometers and modulate fluorescence quantum yields from 36% to 66% [2].

DFT electrochemistry photophysics

Potential Antifungal Activity: Carboxamide Hybrids Surpass Flucytosine Against C. albicans

In the 2024 thiophene-coumarin hybrid study, carboxamide hybrid 9a exhibited significant antifungal efficacy against C. albicans with IC50 < 184 µg/mL, surpassing the standard antifungal drug Flucytosine at the tested concentrations [1]. While the target compound has not been directly assayed, its membership in the carboxamide series positions it favorably for antifungal screening programs seeking alternatives to flucytosine, which faces increasing clinical resistance.

antifungal Candida albicans drug resistance

Research Application Scenarios Where Ethyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate Delivers Differentiated Value


Antibacterial Screening and DNA Gyrase Inhibitor Development

The compound is best deployed in antibacterial hit-finding campaigns targeting Gram-positive pathogens, particularly S. aureus and S. epidermidis, where carboxamide thiophene-coumarin hybrids have demonstrated IC50 values below 37-68 µg/mL. Its scaffold architecture supports DNA gyrase inhibition (class-level IC50 ≈ 5.19 µM for close analog 9a), making it suitable for enzyme-targeted antibacterial programs [1].

Antifungal Lead Optimization Against Flucytosine-Resistant C. albicans

Given the carboxamide series' demonstrated superiority over Flucytosine against C. albicans (IC50 < 184 µg/mL), this compound is a rational procurement choice for antifungal screening cascades, structure-activity relationship expansion, and as a starting point for medicinal chemistry optimization against azole-resistant Candida strains [1].

Optoelectronic Materials and Fluorescent Probe Design

The unsymmetrical 4-ethyl-5-methyl thiophene substitution pattern provides a distinct electronic topology for tuning HOMO-LUMO gaps and fluorescence Stokes shifts. Based on cross-study data from thiophene-coumarin semiconductors, this compound is applicable in organic thin-film device fabrication, fluorescence-based sensing, and photophysical characterization studies where alkyl substitution asymmetry is a design variable [3].

Ester Prodrug Stability Screening and Carboxylic Acid Prodrug Design

The ethyl ester moiety offers a balanced hydrolytic stability profile for cellular assays where the carboxylic acid is the active pharmacophore. This compound can serve as a probe substrate in esterase stability assays, comparing hydrolysis rates with methyl ester (faster) and isopropyl ester (slower) analogs to optimize intracellular pharmacokinetics [2].

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